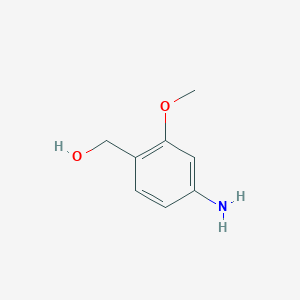

(4-Amino-2-methoxyphenyl)methanol

Overview

Description

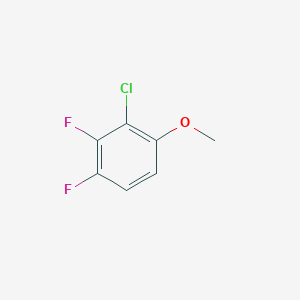

“(4-Amino-2-methoxyphenyl)methanol” is a chemical compound with the CAS Number: 1261873-18-0 and a molecular weight of 153.18 . It has a linear formula of C8H11NO2 . The compound is typically stored in a dark place, under inert atmosphere, and in a freezer under -20C . It is a solid in physical form .

Synthesis Analysis

The synthesis of “this compound” and related compounds has been reported in several studies . One common method involves the reduction of Schiff bases . Sodium borohydride (NaBH4) is often used as a reducing agent due to its selectivity .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H11NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5,9H2,1H3 . This indicates that the compound consists of 8 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications

Synthesis and Characterization

The compound (4-Amino-2-methoxyphenyl)methanol, due to its structural properties, is frequently used in the synthesis of various chemical compounds. For instance, it has been involved in the synthesis and characterization of complex molecules such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone, highlighting its utility in constructing novel compounds with potential antiviral activities and pharmacokinetic behaviors. The detailed synthesis involves various techniques like FTIR, NMR, and mass spectrometry, showcasing the compound's role in the development of new molecules with specific biological or chemical properties (FathimaShahana & Yardily, 2020).

Catalysis and Chemical Reactions

This compound and its derivatives serve as critical intermediates in catalysis and various chemical reactions. For example, its involvement in Lewis-Acid-Catalyzed reactions with bis(4-alkoxyphenyl)methanol has been documented, illustrating its versatility in producing polysubstituted cyclopentenes and other cyclic compounds under mild conditions. This showcases the compound's importance in facilitating chemical transformations that lead to the creation of complex molecular structures with potential applications in materials science and organic chemistry (Yao, Shi, & Shi, 2009).

Material Science and Engineering

In the field of material science and engineering, derivatives of this compound have been explored for their potential in creating advanced materials. For instance, the synthesis of new monomers containing pendent methoxyphenyl groups for the development of copoly(arylene ether sulfone)s demonstrates the compound's utility in designing high-performance polymers with applications in membrane technology and proton exchange membranes for fuel cells. These materials exhibit high proton conductivities and low methanol permeabilities, underscoring the role of this compound derivatives in advancing material science for sustainable energy solutions (Wang et al., 2012).

Photophysical Studies

The photophysical properties of compounds related to this compound, such as 2-(4'-amino-2'-methoxyphenyl)-1H-imidazo-[4,5-c]pyridine, have been extensively studied to understand the dynamics of intramolecular charge transfer versus proton transfer processes. These studies contribute to the broader understanding of molecular behavior under various conditions, aiding in the development of compounds with desired photophysical properties for applications in sensing, imaging, and photovoltaics (Behera, Karak, & Krishnamoorthy, 2015).

Safety and Hazards

“(4-Amino-2-methoxyphenyl)methanol” is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Future Directions

Secondary amines like “(4-Amino-2-methoxyphenyl)methanol” are important starting materials for the preparation of various other compounds such as dithiocarbamates and dyes . They also form the constituents of many pharmaceuticals such as antidepressants (clomipramine, desipramine) psychedelic and opiate analgesics (phenethylamines, codeine, heroin, morphine), and agrochemicals . Therefore, the future directions for this compound could involve its use in the synthesis of these and other compounds .

properties

IUPAC Name |

(4-amino-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-7(9)3-2-6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUWKADCGWOJZEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 6-hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B3095059.png)